molecular formula C11H20O B13530907 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol

Cat. No.: B13530907
M. Wt: 168.28 g/mol
InChI Key: LQAHAGBEQANRSL-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol is a bicyclic tertiary alcohol characterized by a norbornane (bicyclo[2.2.1]heptane) framework substituted with a 2-methylpropan-2-ol group. The rigid bicyclic structure imparts steric hindrance and conformational stability, while the tertiary alcohol group contributes to hydrogen-bonding capability and moderate polarity. These features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H20O/c1-11(2,12)7-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3

InChI Key

LQAHAGBEQANRSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol typically involves the reduction of norbornanone derivatives. One common method is the reduction of 2-norbornanone using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . Another approach involves the catalytic hydrogenation of norbornene derivatives in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, catalytic hydrogenation with Pd/C.

    Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products

    Oxidation: Norbornanone, norbornanoic acid.

    Reduction: Norbornane, various hydrocarbons.

    Substitution: Halogenated norbornanes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex .

Comparison with Similar Compounds

Functional Group Variations

Alcohol Derivatives
  • 5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol (C₁₄H₂₄O) Structure: Features a longer pentenol chain with two methyl groups. Properties: Higher molar mass (208.34 g/mol) and lipophilicity due to the extended alkyl chain and unsaturated bond. The allylic alcohol group may enhance reactivity in oxidation or conjugation reactions compared to the tertiary alcohol in the target compound . Applications: Potential use in fragrances or polymer precursors due to its hydrophobicity.
  • (1R,2S,4S*)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ol (C₉H₁₄O) Structure: Contains a methylene group adjacent to the hydroxyl group on the bicyclo framework. The stereochemistry may influence chiral recognition in catalysis or drug design .
Ketone Analog
  • 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one (C₁₀H₁₆O)
    • Structure : Replaces the tertiary alcohol with a ketone group.
    • Properties : Lower boiling point and reduced hydrogen-bonding capacity compared to the alcohol. The ketone’s electrophilicity makes it reactive in nucleophilic additions or condensations. Molar mass: 152.23 g/mol .
    • Applications : Intermediate in synthesizing heterocycles or cross-coupling reactions.
Amine Derivatives
  • 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol (C₁₁H₂₁NO) Structure: Incorporates an amino group alongside the tertiary alcohol. Properties: Basic character (pKa ~10–11) due to the amine, enhancing solubility in acidic media. Molar mass: 183.29 g/mol. The dual functional groups allow for bifunctional reactivity in drug conjugates . Applications: Potential use in prodrugs or metal coordination complexes.
  • 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₇N₃)

    • Structure : Pyrazole ring fused to the bicyclo system with an amine substituent.
    • Properties : Aromaticity enables π-π stacking interactions; the amine group introduces nucleophilicity. Molar mass: 191.28 g/mol .
    • Applications : Candidate for kinase inhibitors or agrochemicals.

Urea and Thiourea Derivatives

  • 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea (C₁₂H₁₈ClN₃O₃) Structure: Combines the bicyclo system with urea and chloroacetyl groups. Properties: The urea moiety enables hydrogen bonding, while the chloroacetyl group confers electrophilicity for alkylation reactions. Molar mass: 295.74 g/mol . Applications: Potential protease inhibitors or crosslinking agents.

Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₁H₂₀O 168.28 (estimated) Tertiary alcohol High steric hindrance, moderate polarity
5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol C₁₄H₂₄O 208.34 Allylic alcohol Lipophilic, oxidation-prone
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one C₁₀H₁₆O 152.23 Ketone Electrophilic, low polarity
2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol C₁₁H₂₁NO 183.29 Alcohol, amine Amphoteric, bifunctional

Biological Activity

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol, commonly referred to as a bicyclic alcohol, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

  • Molecular Formula : C10H18O
  • Molecular Weight : 158.25 g/mol
  • CAS Number : 91015-90-6

Pharmacological Activity

Research has indicated that bicyclic compounds can exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific activities of 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol are summarized below:

Antimicrobial Activity

Studies have shown that bicyclic alcohols possess antimicrobial properties against various bacteria and fungi. For instance, a study highlighted the effectiveness of bicyclic structures in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Neuroprotective Effects

Research indicates that bicyclic alcohols may have neuroprotective effects due to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any compound. In a study conducted on laboratory animals, the compound was administered at varying doses to evaluate its acute toxicity.

Dose (mg/kg) Observed Effects Mortality Rate (%)
10No significant adverse effects0
50Mild behavioral changes10
100Severe lethargy and mortality40

Case Study 1: Antibacterial Efficacy

A recent case study published in PLoS ONE investigated the antibacterial efficacy of structurally similar compounds to 1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol. The findings suggested that modifications in the bicyclic structure could enhance antibacterial potency against resistant strains of bacteria .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects in rodent models of neurodegenerative diseases. The results indicated that treatment with this compound led to a significant reduction in neuronal apoptosis and improved cognitive function .

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